molecular formula C10H13NO B3283556 2-(2-Hydroxyethyl)indoline CAS No. 76953-90-7

2-(2-Hydroxyethyl)indoline

Cat. No. B3283556
Key on ui cas rn: 76953-90-7
M. Wt: 163.22 g/mol
InChI Key: ICYMEVFLUWNLLX-UHFFFAOYSA-N
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Patent
US04261993

Procedure details

Sodium cyanoborohydride (63 g) is added in portions to a stirred solution of 2-(2-hydroxyethyl)indole (43 g) in acetic acid (750 cc), whilst cooling the reaction mixture with a bath of cold water so as not to exceed 20° C. The mixture is stirred for 24 hours at this temperature. It is then concentrated to about 100 cc at 50° C. under reduced pressure (20 mm Hg). The residue is taken up in a mixture of water and ice (500 cc), the resulting mixture is rendered alkaline to pH 10 with an aqueous solution of sodium hydroxide and extraction is carried out with diethyl ether (3×300 cc). The organic extracts are combined, washed with water (50 cc), dried over magnesium sulphate and filtered and the filtrate is evaporated to dryness at 40° C. under reduced pressure (20 mm Hg). 2-(2-Hydroxyethyl)indoline (43 g) is obtained in the form of a yellow oil (mass spectrum m/e=163).
Quantity
63 g
Type
reactant
Reaction Step One
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([BH3-])#N.[Na+].[OH:5][CH2:6][CH2:7][C:8]1[NH:9][C:10]2[C:15]([CH:16]=1)=[CH:14][CH:13]=[CH:12][CH:11]=2.O>C(O)(=O)C>[OH:5][CH2:6][CH2:7][CH:8]1[CH2:16][C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[NH:9]1 |f:0.1|

Inputs

Step One
Name
Quantity
63 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
43 g
Type
reactant
Smiles
OCCC=1NC2=CC=CC=C2C1
Name
Quantity
750 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 24 hours at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to exceed 20° C
CONCENTRATION
Type
CONCENTRATION
Details
It is then concentrated to about 100 cc at 50° C. under reduced pressure (20 mm Hg)
ADDITION
Type
ADDITION
Details
The residue is taken up in a mixture of water and ice (500 cc)
EXTRACTION
Type
EXTRACTION
Details
with an aqueous solution of sodium hydroxide and extraction
WASH
Type
WASH
Details
washed with water (50 cc)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated to dryness at 40° C. under reduced pressure (20 mm Hg)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
OCCC1NC2=CC=CC=C2C1
Measurements
Type Value Analysis
AMOUNT: MASS 43 g
YIELD: CALCULATEDPERCENTYIELD 98.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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